N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and its derivatives have shown promise in antiviral applications. A study highlighted the synthesis of triazolo[4,3-b]pyridazine derivatives, demonstrating significant antiviral activity against hepatitis-A virus (HAV) in cell culture. Compound 15, a derivative, exhibited the most pronounced effect against HAV among the tested compounds (Shamroukh & Ali, 2008).
Anticancer Activity
Several derivatives of this chemical structure have been explored for their anticancer properties. Research on 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, similar in structure, indicated notable inhibition activity against the HCT 116 cancer cell line. Compounds like N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide showcased significant anticancer activity (Kumar et al., 2019).
Antimicrobial Activity
The antimicrobial potential of this chemical family is also notable. A study focusing on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones revealed promising antibacterial activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
Antioxidant Properties
The antioxidant potential of derivatives of this compound has been explored. A compound synthesized in this class showed significant antioxidant ability in DPPH and FRAP assays, with some derivatives performing better than ascorbic acid and BHT (Shakir et al., 2017).
Structural Analysis and Synthesis
Research into the structural analysis and synthesis pathways of similar compounds has provided insights into the properties and potential applications of these chemical entities. For instance, studies have focused on the efficient synthesis of these compounds, including their characterization and evaluation for various bioactivities (Sallam et al., 2021).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c1-14(27)15-7-9-17(10-8-15)22-19(28)13-29-20-12-11-18-23-24-21(26(18)25-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZIHLXEAPAFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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